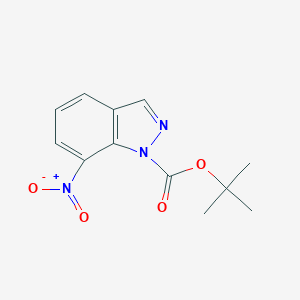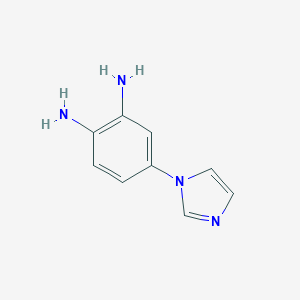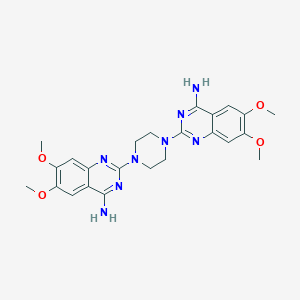
4-Bromo-2-ethylpyridine
概要
説明
4-Bromo-2-ethylpyridine is a compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 g/mol . The IUPAC name for this compound is 4-bromo-2-ethylpyridine .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethylpyridine is 1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 . Its canonical SMILES representation is CCC1=NC=CC(=C1)Br .Physical And Chemical Properties Analysis
4-Bromo-2-ethylpyridine is a liquid at room temperature . It has a computed XLogP3 value of 2.3, indicating its relative lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų .科学的研究の応用
Copper-Catalyzed Amination
4-Bromo-2-ethylpyridine is utilized in copper-catalyzed amination reactions. The transformation of bromopyridine into aminopyridine, under Cu2O catalysis, showcases high efficiency with an excellent yield, indicating the compound's role in facilitating effective amination processes. The reaction conditions are mild, featuring low catalyst loading and moderate reaction temperature and pressure, making it a reliable method for the amination of a variety of aryl halides (Lang et al., 2001).
Radiosensitizing Agent in Cancer Therapy
4-Bromo-2-ethylpyridine derivatives have been studied as radiosensitizing agents, specifically for sensitizing hypoxic solid tumor cells to ionizing radiation. These derivatives, incorporated into oligonucleotides, are shown to yield DNA interstrand cross-links under anaerobic conditions upon irradiation, indicating their potential in enhancing the efficacy of radiotherapy in tumor cells (Rudra et al., 2015).
Synthesis of Metal Coordination Sites in Polyacrylates
4-Bromo-2-ethylpyridine is pivotal in synthesizing ligands like 3-(2,2′-Bipyridine-4-yl)-2-propenoic acid ethyl ester. This compound is instrumental in introducing metal coordination sites into polyacrylates, crucial for various applications, including material science. The synthesis process benefits from microwave-assisted conditions, leading to reduced reaction times and fewer steps, demonstrating the compound's utility in efficient and innovative synthetic chemistry (Heintz et al., 2017).
Synthesis of Pyridine Derivatives
4-Bromo-2-ethylpyridine is used in the synthesis of 2,4-disubstituted pyridines, serving as a key building block. The compound's versatility is evident in its transformation into various aryl pyridines and bipyridines through 'halogen dance' and one-pot reactions, emphasizing its role in the construction of complex molecular architectures (Duan et al., 2004).
Investigating Molecular Structure and Therapeutic Potential
4-Bromo-2-ethylpyridine derivatives are also explored for their therapeutic potential. For instance, 2-ethylpyridine-4-carbothioamide, analyzed through vibrational spectroscopic methods, exhibits anti-tubercular properties by inhibiting mycolic acid synthesis. This insight into the compound's structure and therapeutic applications highlights its significance in pharmaceutical research (Muthu et al., 2012).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGNBFSOZCSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624685 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylpyridine | |
CAS RN |
156761-88-5 | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156761-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


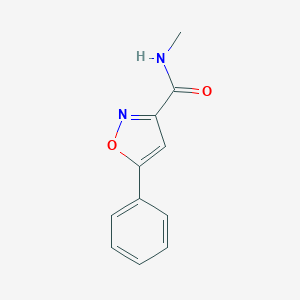


![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
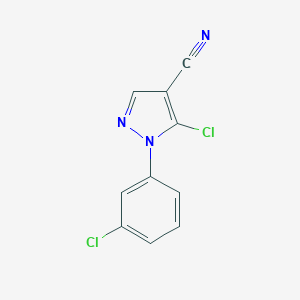
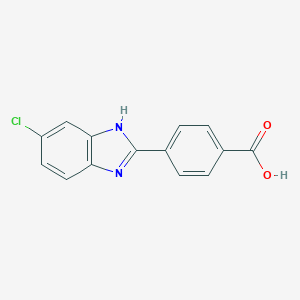
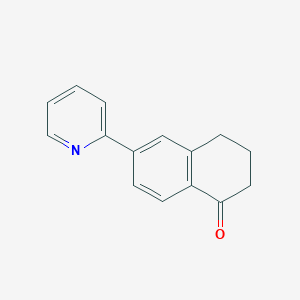
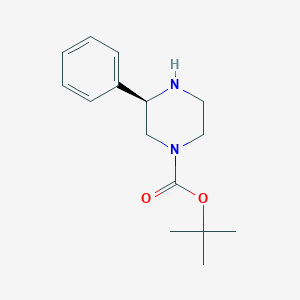
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
